2-[[2-(2-ethyl-N-methylsulfonylanilino)acetyl]amino]benzoic acid
Overview
Description
2-[[2-(2-ethyl-N-methylsulfonylanilino)acetyl]amino]benzoic acid is a complex organic compound with potential applications in various fields of science and industry. This compound features a benzoic acid core with an ethyl and methylsulfonyl-substituted aniline group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(2-ethyl-N-methylsulfonylanilino)acetyl]amino]benzoic acid typically involves multiple steps, starting with the preparation of the aniline derivative. The process includes:
Nitration and Reduction: The starting material, 2-ethyl aniline, undergoes nitration to form 2-ethyl nitrobenzene, which is then reduced to 2-ethyl aniline.
Sulfonylation: The 2-ethyl aniline is reacted with methylsulfonyl chloride in the presence of a base to form 2-ethyl-N-methylsulfonylaniline.
Acetylation: The sulfonylated aniline is then acetylated using acetic anhydride to form the acetylated intermediate.
Coupling with Benzoic Acid: Finally, the acetylated intermediate is coupled with benzoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[[2-(2-ethyl-N-methylsulfonylanilino)acetyl]amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides or thiols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[[2-(2-ethyl-N-methylsulfonylanilino)acetyl]amino]benzoic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate
- 2-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid
Uniqueness
2-[[2-(2-ethyl-N-methylsulfonylanilino)acetyl]amino]benzoic acid is unique due to its specific substitution pattern and the presence of both ethyl and methylsulfonyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.
Properties
IUPAC Name |
2-[[2-(2-ethyl-N-methylsulfonylanilino)acetyl]amino]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-3-13-8-4-7-11-16(13)20(26(2,24)25)12-17(21)19-15-10-6-5-9-14(15)18(22)23/h4-11H,3,12H2,1-2H3,(H,19,21)(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRXXLLEWQETCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(CC(=O)NC2=CC=CC=C2C(=O)O)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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